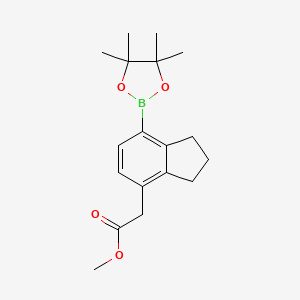![molecular formula C10H18O B13008969 {3-Tert-butylbicyclo[1.1.1]pentan-1-yl}methanol](/img/structure/B13008969.png)
{3-Tert-butylbicyclo[1.1.1]pentan-1-yl}methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{3-Tert-butylbicyclo[1.1.1]pentan-1-yl}methanol is a unique organic compound characterized by its bicyclic structure. This compound features a tert-butyl group attached to a bicyclo[1.1.1]pentane ring, with a methanol group at the 1-position. The rigid and strained nature of the bicyclo[1.1.1]pentane ring imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {3-Tert-butylbicyclo[1.1.1]pentan-1-yl}methanol typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the bicyclo[1.1.1]pentane ring: This can be achieved through a [2+2] cycloaddition reaction, where a suitable diene and a dienophile react under high pressure and temperature to form the bicyclic structure.
Introduction of the tert-butyl group: This step involves the alkylation of the bicyclo[1.1.1]pentane ring using tert-butyl halides in the presence of a strong base such as sodium hydride.
Addition of the methanol group: The final step involves the hydroxymethylation of the bicyclo[1.1.1]pentane ring, which can be achieved through a reaction with formaldehyde in the presence of a catalyst such as sodium borohydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques such as chromatography and crystallization are often employed in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
{3-Tert-butylbicyclo[1.1.1]pentan-1-yl}methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a strong base such as sodium hydride.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of substituted bicyclo[1.1.1]pentane derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, {3-Tert-butylbicyclo[1.1.1]pentan-1-yl}methanol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of novel organic compounds.
Biology
In biological research, this compound is studied for its potential as a molecular probe. Its rigid structure allows for precise interactions with biological targets, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its unique structure may allow it to interact with specific molecular targets, leading to the development of new drugs.
Industry
In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.
Wirkmechanismus
The mechanism of action of {3-Tert-butylbicyclo[1.1.1]pentan-1-yl}methanol involves its interaction with specific molecular targets. The rigid and strained nature of the bicyclo[1.1.1]pentane ring allows for precise binding to enzymes and receptors, modulating their activity. The methanol group can form hydrogen bonds with target molecules, further stabilizing the interaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[1.1.1]pentane: Lacks the tert-butyl and methanol groups, making it less versatile in chemical reactions.
Tert-butylcyclohexanol: Contains a cyclohexane ring instead of a bicyclo[1.1.1]pentane ring, resulting in different chemical properties.
Methanol: Lacks the bicyclic structure, making it less rigid and less specific in its interactions.
Uniqueness
{3-Tert-butylbicyclo[1.1.1]pentan-1-yl}methanol is unique due to its combination of a rigid bicyclic structure, a bulky tert-butyl group, and a reactive methanol group. This combination imparts unique chemical properties, making it valuable in various fields of research and industry.
Eigenschaften
Molekularformel |
C10H18O |
|---|---|
Molekulargewicht |
154.25 g/mol |
IUPAC-Name |
(3-tert-butyl-1-bicyclo[1.1.1]pentanyl)methanol |
InChI |
InChI=1S/C10H18O/c1-8(2,3)10-4-9(5-10,6-10)7-11/h11H,4-7H2,1-3H3 |
InChI-Schlüssel |
LUDYRZGQYSZBDI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C12CC(C1)(C2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



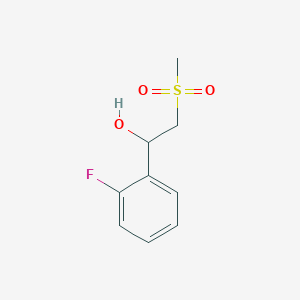


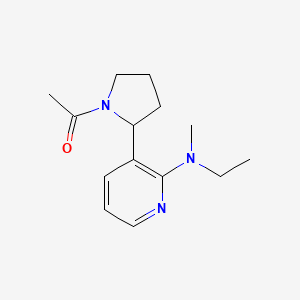

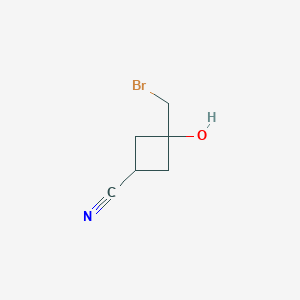
![tert-butyl N-[3-(difluoromethyl)azetidin-3-yl]carbamate](/img/structure/B13008921.png)
![6-Amino-1H-benzo[d]imidazole-4-carboxamide](/img/structure/B13008925.png)
![(But-3-en-2-yl)[(3-methyloxetan-3-yl)methyl]amine](/img/structure/B13008932.png)
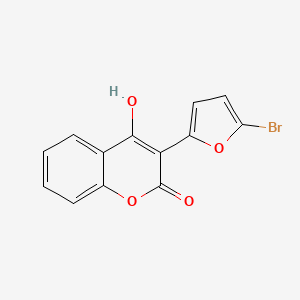
![Ethyl [3,4'-bipyridine]-6-carboxylate](/img/structure/B13008956.png)
